molecular formula C18H12O3 B8079574 9-methoxy-12H-benzo[a]xanthen-12-one

9-methoxy-12H-benzo[a]xanthen-12-one

Cat. No.: B8079574
M. Wt: 276.3 g/mol
InChI Key: ZQHYXRUHEXMDDM-UHFFFAOYSA-N
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Description

9-Methoxy-12H-benzo[a]xanthen-12-one is a xanthone derivative, a class of organic compounds characterized by a tricyclic structure with a xanthone core Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methoxy-12H-benzo[a]xanthen-12-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of a phenol derivative followed by cyclization under acidic conditions. Another approach involves the use of a gold(I)-catalyzed aromaticity-driven double cyclization strategy.

Industrial Production Methods: On an industrial scale, the synthesis of xanthones often employs continuous flow reactors to enhance efficiency and control reaction conditions. The choice of catalysts and solvents is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Methoxy-12H-benzo[a]xanthen-12-one can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic aromatic substitution reactions can be performed using halogenating agents like bromine (Br₂) or chloroform (CHCl₃).

Major Products Formed:

  • Oxidation: Formation of quinones and other oxidized derivatives.

  • Reduction: Production of corresponding alcohols or other reduced forms.

  • Substitution: Introduction of various substituents on the aromatic ring, leading to derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 9-methoxy-12H-benzo[a]xanthen-12-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, this compound has shown potential as an antioxidant and anti-inflammatory agent. It has been studied for its ability to scavenge free radicals and modulate inflammatory pathways.

Medicine: In medicine, xanthones have been investigated for their anticancer properties. This compound, in particular, has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry: In industry, xanthones are used in the production of dyes, pigments, and other colorants. Their stability and vibrant colors make them suitable for various applications.

Mechanism of Action

The mechanism by which 9-methoxy-12H-benzo[a]xanthen-12-one exerts its effects involves its interaction with molecular targets and pathways. It is believed to modulate signaling pathways related to oxidative stress and inflammation. The compound may also interact with specific enzymes and receptors involved in these processes.

Comparison with Similar Compounds

  • 12H-benzo[a]xanthen-12-one: The parent compound without the methoxy group.

  • 12-methyl-8,10,11,12-tetrahydro-9H-benzo[a]xanthen-12-ol: A related compound with a methyl group and a hydroxyl group.

  • 4-bromo-12-methyl-benzo[a]anthracene: A brominated derivative with a methyl group.

Uniqueness: 9-Methoxy-12H-benzo[a]xanthen-12-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This modification can enhance its antioxidant and anti-inflammatory properties compared to its analogs.

Properties

IUPAC Name

9-methoxybenzo[a]xanthen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c1-20-12-7-8-14-16(10-12)21-15-9-6-11-4-2-3-5-13(11)17(15)18(14)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHYXRUHEXMDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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